molecular formula C20H23NO3S B2883016 (E)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-(thiophen-2-yl)acrylamide CAS No. 1331413-97-8

(E)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2883016
CAS No.: 1331413-97-8
M. Wt: 357.47
InChI Key: OFCZAXPBBNCDLC-CMDGGOBGSA-N
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Description

(E)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C20H23NO3S and its molecular weight is 357.47. The purity is usually 95%.
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Biological Activity

(E)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-(thiophen-2-yl)acrylamide, identified by its CAS number 1331413-97-8, is a compound of interest in medicinal chemistry due to its structural complexity and potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H23NO3SC_{20}H_{23}NO_3S, with a molecular weight of 357.5 g/mol. It features a tetrahydropyran moiety, a methoxyphenyl group, and an acrylamide structure, which are known to influence biological interactions.

PropertyValue
Molecular Formula C20H23NO3S
Molecular Weight 357.5 g/mol
CAS Number 1331413-97-8

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route may include:

  • Formation of the tetrahydropyran ring.
  • Introduction of the methoxyphenyl group.
  • Coupling with the thiophene-derived acrylamide.

Anticancer Potential

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been evaluated for its activity against various cancer cell lines, showing significant inhibitory effects on cell proliferation. In vitro studies indicated that the compound induces apoptosis in cancer cells through mechanisms involving caspase activation and modulation of cell cycle progression.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of bacterial strains. Preliminary tests suggest that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. In animal models, it has been shown to reduce inflammation markers such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases.

In Vitro Studies

In a study assessing its anticancer effects, this compound was tested on human colorectal cancer cell lines (HCT116). The results indicated an IC50 value of approximately 12 µM, suggesting potent cytotoxicity compared to standard chemotherapeutics.

Animal Models

In vivo studies using murine models of cancer have shown that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed decreased proliferation markers and increased apoptosis in treated tumors.

Properties

IUPAC Name

(E)-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3S/c1-23-18-7-3-2-6-17(18)20(10-12-24-13-11-20)15-21-19(22)9-8-16-5-4-14-25-16/h2-9,14H,10-13,15H2,1H3,(H,21,22)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCZAXPBBNCDLC-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C2(CCOCC2)CNC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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